molecular formula C20H25NO2 B2846395 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine CAS No. 2097926-22-0

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine

Cat. No.: B2846395
CAS No.: 2097926-22-0
M. Wt: 311.425
InChI Key: BZHMSEUAKSPOSH-UHFFFAOYSA-N
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Description

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine is a complex organic compound that features a piperidine ring, a tetrahydropyran ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylidene group. The tetrahydropyran ring is then synthesized and attached to the piperidine ring. Finally, the phenyl group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropylidene-1-(4-phenyloxane-4-carbonyl)piperidine is unique due to its combination of a piperidine ring, a tetrahydropyran ring, and a phenyl group. This unique structure may confer specific biological activities and chemical properties that are not present in similar compounds .

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19(21-12-8-17(9-13-21)16-6-7-16)20(10-14-23-15-11-20)18-4-2-1-3-5-18/h1-5H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHMSEUAKSPOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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